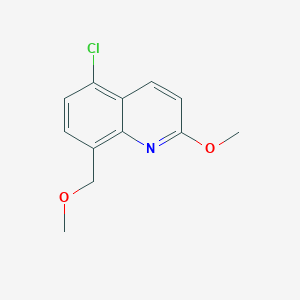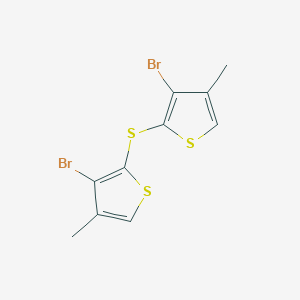
2,2'-Sulfanediylbis(3-bromo-4-methylthiophene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-bromo-4-methyl-2-thienyl) sulfide is an organosulfur compound that features two thiophene rings, each substituted with a bromine atom at the 3-position and a methyl group at the 4-position, connected by a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-bromo-4-methyl-2-thienyl) sulfide typically involves the coupling of 3-bromo-4-methylthiophene with sulfur. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylthiophene with a sulfur-containing reagent under mild conditions .
Industrial Production Methods
In industrial settings, the production of Bis(3-bromo-4-methyl-2-thienyl) sulfide may involve large-scale coupling reactions using efficient and cost-effective catalysts. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
Bis(3-bromo-4-methyl-2-thienyl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-methyl-4-thienyl sulfide.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Bis(3-bromo-4-methyl-2-thienyl) sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
作用机制
The mechanism of action of Bis(3-bromo-4-methyl-2-thienyl) sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity. Additionally, the bromine substituents can participate in halogen bonding, further influencing the compound’s reactivity and interactions .
相似化合物的比较
Similar Compounds
Bis(3-chloro-4-methyl-2-thienyl) sulfide: Similar structure but with chlorine substituents instead of bromine.
Bis(3-bromo-2-thienyl) sulfide: Lacks the methyl group at the 4-position.
Bis(4-methyl-2-thienyl) sulfide: Lacks the bromine substituents.
Uniqueness
Bis(3-bromo-4-methyl-2-thienyl) sulfide is unique due to the presence of both bromine and methyl substituents on the thiophene rings. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds .
属性
CAS 编号 |
595604-33-4 |
|---|---|
分子式 |
C10H8Br2S3 |
分子量 |
384.2 g/mol |
IUPAC 名称 |
3-bromo-2-(3-bromo-4-methylthiophen-2-yl)sulfanyl-4-methylthiophene |
InChI |
InChI=1S/C10H8Br2S3/c1-5-3-13-9(7(5)11)15-10-8(12)6(2)4-14-10/h3-4H,1-2H3 |
InChI 键 |
ALDOIZJBTYBJDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1Br)SC2=C(C(=CS2)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)
![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
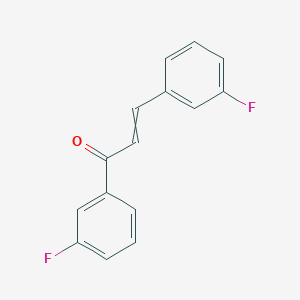
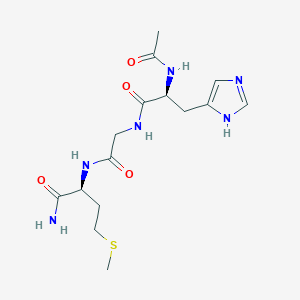
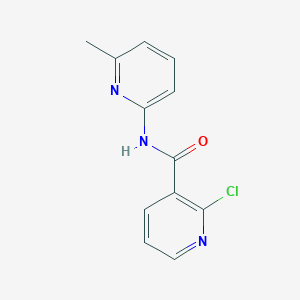
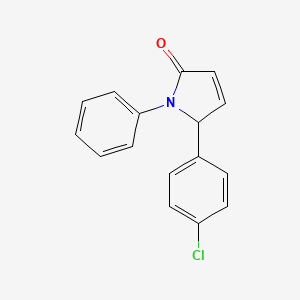
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
